4-Hydroxyphenylacetaldehyde (CAS: 7339-87-9) is an aromatic aldehyde that serves as a critical intermediate in diverse biological and chemical syntheses.[1][2] It is structurally defined by a phenyl ring substituted with both a hydroxyl group and an acetaldehyde moiety, making it a reactive precursor for multi-step organic synthesis.[1] This compound is a key building block in the biosynthesis of benzylisoquinoline alkaloids like morphine and berberine and is a metabolic intermediate of tyramine in humans.[2][3] Its utility extends to the pharmaceutical industry as a precursor for drugs and to the flavor and fragrance industry.[1][2][4]
Direct substitution of 4-Hydroxyphenylacetaldehyde with its common metabolic relatives—the corresponding acid (4-hydroxyphenylacetic acid) or alcohol (tyrosol)—is chemically unviable for specific synthetic goals. The aldehyde functionality is essential for key carbon-carbon bond-forming reactions, such as the Pictet-Spengler reaction with dopamine, which is the foundational step for synthesizing an entire class of benzylisoquinoline alkaloids.[2][5] Neither the carboxylic acid nor the alcohol can undergo this critical condensation reaction. Furthermore, the aldehyde is prone to oxidation into the less reactive 4-hydroxyphenylacetic acid, a common process impurity that must be minimized, highlighting the aldehyde's distinct and required reactivity for subsequent steps.[6][7] Therefore, for syntheses requiring a reactive aldehyde group for specific condensations or subsequent transformations, procuring the precise 4-Hydroxyphenylacetaldehyde is mandatory.
4-Hydroxyphenylacetaldehyde is a mandatory precursor for the biosynthesis of benzylisoquinoline alkaloids, a large family of pharmacologically active compounds including morphine and berberine.[2][5] The key step is the Pictet-Spengler condensation with dopamine, catalyzed by norcoclaurine synthase (NCS), to form (S)-norcoclaurine.[5] This reaction is specific to the aldehyde functionality; its corresponding alcohol (tyrosol) or acid (4-hydroxyphenylacetic acid) cannot serve as substrates for this critical C-C bond formation, making the aldehyde indispensable for this synthetic pathway.
| Evidence Dimension | Substrate Specificity |
| Target Compound Data | Serves as the specific substrate for norcoclaurine synthase in the Pictet-Spengler reaction. |
| Comparator Or Baseline | 4-Hydroxyphenylacetic acid and Tyrosol (4-hydroxyphenethyl alcohol) are not substrates for this reaction. |
| Quantified Difference | Qualitative (absolute requirement) |
| Conditions | Enzymatic condensation with dopamine catalyzed by norcoclaurine synthase (NCS). |
For any synthesis targeting benzylisoquinoline alkaloids, procuring 4-Hydroxyphenylacetaldehyde is non-negotiable as its common analogs are synthetically incompatible.
The aldehyde group in 4-Hydroxyphenylacetaldehyde is highly susceptible to oxidation, readily converting to the corresponding carboxylic acid, 4-hydroxyphenylacetic acid.[6][7] This is a common side reaction during synthesis and storage, particularly with strong oxidizing agents, elevated temperatures, or extended reaction times.[7] A second common side reaction is the reduction to tyrosol (4-hydroxyphenylethanol).[7] Procuring high-purity material and storing it under an inert atmosphere at -20°C is critical to prevent the accumulation of these impurities, which would otherwise complicate purification and reduce yields in subsequent reactions.[6]
| Evidence Dimension | Chemical Stability |
| Target Compound Data | Susceptible to oxidation to 4-hydroxyphenylacetic acid and reduction to tyrosol. |
| Comparator Or Baseline | 4-hydroxyphenylacetic acid and tyrosol are the common, more stable degradation products. |
| Quantified Difference | Not applicable (qualitative stability issue) |
| Conditions | Storage, and during chemical synthesis, especially with strong oxidants or non-optimized reaction conditions. |
This inherent instability means that starting with a high-purity, well-characterized lot is crucial for reproducible outcomes, making supplier quality a key procurement variable.
In engineered microbial systems for producing the high-value antioxidant hydroxytyrosol, 4-Hydroxyphenylacetaldehyde serves as a key intermediate. One synthetic pathway involves the conversion of L-tyrosine to 4-HPAA, which is then reduced to tyrosol and subsequently hydroxylated to hydroxytyrosol.[8] Preventing the competitive oxidation of 4-HPAA to 4-hydroxyphenylacetic acid by deleting the feaB gene is a critical step to maximize the carbon flux towards tyrosol and, ultimately, hydroxytyrosol.[9] In one study, a biotransformation of tyrosol to hydroxytyrosol using tyrosinase achieved a 75% yield under optimized flow chemistry conditions, demonstrating the viability of the final conversion step.[10] However, engineered pathways that route through 4-HPAA offer a de novo synthesis route from simple carbon sources, which can be more economical at scale than starting with tyrosol.[9]
| Evidence Dimension | Role in Biosynthetic Pathway Yield |
| Target Compound Data | Serves as a controllable intermediate node in de novo synthesis of hydroxytyrosol; preventing its oxidation is key to high yields. |
| Comparator Or Baseline | Direct bioconversion of tyrosol to hydroxytyrosol can yield 75%.[10] |
| Quantified Difference | Pathways utilizing 4-HPAA enable de novo synthesis from glucose, a potentially more cost-effective route than biotransformation of the more expensive precursor, tyrosol. |
| Conditions | Engineered E. coli and Yarrowia lipolytica strains for de novo synthesis; tyrosinase-catalyzed oxidation for biotransformation. |
For large-scale, cost-effective production of hydroxytyrosol, using engineered microbes that rely on 4-HPAA as an intermediate is a more advanced and potentially cheaper strategy than simple biotransformation of tyrosol.
This compound is the required starting material for any synthetic route that leverages the Pictet-Spengler condensation with dopamine to access the core scaffold of benzylisoquinoline alkaloids.[2][5] This makes it indispensable for research and manufacturing focused on this large class of pharmacologically active natural products.
In metabolic engineering, 4-Hydroxyphenylacetaldehyde is a critical intermediate for the de novo microbial production of hydroxytyrosol from simple sugars.[8][9] Projects aiming for scalable, cost-effective synthesis of this potent antioxidant will specify this aldehyde as a key pathway intermediate, where controlling its flux is essential for high yields.
The reactive aldehyde group allows for its use in the synthesis of various aroma chemicals.[4][11] While its direct analog phenylacetaldehyde is a known fragrance component, the hydroxyl group on 4-HPAA offers a functional handle for creating derivatives with potentially different and valuable organoleptic properties for the food and cosmetic industries.
Irritant